PROTAC BTK Degrader-6 (CAS 2767204-39-5, also known as Compound 15) is a heterobifunctional targeted protein degrader comprising an Ibrutinib-based Bruton’s Tyrosine Kinase (BTK) binding moiety linked to a Cereblon (CRBN) E3 ligase ligand. Unlike first-generation BTK degraders designed exclusively for B-cell malignancies, this compound is specifically optimized for ultra-potent BTK clearance (DC50 = 3.18 nM) in macrophage and inflammatory models [1]. By physically eliminating the BTK protein rather than merely inhibiting its kinase domain, it completely abrogates BTK-dependent NF-κB activation, making it a critical procurement choice for researchers modeling severe autoimmune and inflammatory diseases where kinase-independent scaffolding functions drive pathology.
Substituting PROTAC BTK Degrader-6 with conventional covalent inhibitors like Ibrutinib fails in advanced immunological assays because inhibitors leave the BTK protein physically intact, allowing it to continue functioning as a structural scaffold for NF-κB signaling [1]. Conversely, attempting to substitute with early-generation BTK PROTACs (such as MT802) introduces significant processability and reproducibility risks; these older degraders require much higher dosing concentrations (DC50 > 60 nM), which frequently triggers the 'hook effect' (reduced degradation at high doses) and increases the likelihood of off-target CRBN-mediated toxicity. For reliable, complete target ablation in sensitive macrophage models, the specific molecular architecture and high potency of PROTAC BTK Degrader-6 is required.
In direct comparative studies, PROTAC BTK Degrader-6 achieves a degradation concentration 50% (DC50) of 3.18 nM with a maximum degradation (Dmax) of 99.90% at 8 hours. This represents an approximately 20-fold improvement in potency over the standard benchmark BTK PROTAC MT802, which exhibits a DC50 of 63.31 nM under identical conditions [1].
| Evidence Dimension | BTK Degradation Potency (DC50) |
| Target Compound Data | 3.18 nM |
| Comparator Or Baseline | MT802 (63.31 nM) |
| Quantified Difference | ~20-fold higher degradation potency |
| Conditions | In vitro degradation assays (8-hour incubation) |
The 20-fold increase in potency allows buyers to use significantly less compound per assay, minimizing off-target toxicity and preventing the hook effect common in PROTAC workflows.
While covalent inhibitors like Ibrutinib effectively block the BTK kinase domain, they achieve 0% protein clearance, leaving the scaffolding function intact. PROTAC BTK Degrader-6 achieves near-complete target ablation (99.9% clearance), which physically removes the scaffold and results in profound suppression of IL-1β and IL-6 mRNA expression in LPS-stimulated RAW264.7 macrophages [1].
| Evidence Dimension | Target Protein Clearance (Dmax) |
| Target Compound Data | 99.9% degradation at 8 hours |
| Comparator Or Baseline | Ibrutinib (0% degradation; kinase inhibition only) |
| Quantified Difference | Complete structural elimination vs. functional inhibition |
| Conditions | LPS-stimulated RAW264.7 macrophage models |
Procurement of this degrader is essential for researchers who must eliminate the kinase-independent scaffolding functions of BTK to fully suppress NF-κB pathways.
A major limitation of many PROTACs is poor pharmacokinetic stability, restricting them to in vitro use. PROTAC BTK Degrader-6 demonstrates sufficient systemic processability and stability to successfully reduce inflammatory responses in a mouse zymosan-induced peritonitis (ZIP) model, distinguishing it from bulkier, less stable early-generation degraders [1].
| Evidence Dimension | In Vivo Efficacy Translation |
| Target Compound Data | Efficacious in systemic ZIP mouse model |
| Comparator Or Baseline | Generic early PROTACs (often restricted to in vitro use) |
| Quantified Difference | Validated systemic in vivo activity |
| Conditions | Mouse zymosan-induced peritonitis (ZIP) model |
Guarantees buyers that the compound can transition seamlessly from in vitro cell assays to complex in vivo preclinical disease models without requiring extensive re-engineering.
Because it completely abrogates BTK-dependent NF-κB activation, PROTAC BTK Degrader-6 is the ideal procurement choice for in vivo models of peritonitis, rheumatoid arthritis, or lupus where standard kinase inhibitors fail to fully suppress inflammation [1].
The compound's validated ability to suppress IL-1β and IL-6 mRNA expression makes it the optimal tool compound for LPS-stimulated RAW264.7 or primary macrophage assays requiring complete ablation of pro-inflammatory cytokine secretion [1].
Useful for mechanistic studies investigating resistance to conventional BTK inhibitors, as the near-complete degradation (99.9% Dmax) bypasses the need for active-site binding and eliminates the protein's structural role in signaling complexes [1].